molecular formula C10H13NO2 B14290056 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one CAS No. 113963-36-3

7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one

Cat. No.: B14290056
CAS No.: 113963-36-3
M. Wt: 179.22 g/mol
InChI Key: NTULMWBHQQDSNT-UHFFFAOYSA-N
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Description

7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one is a heterocyclic organic compound featuring a pyrrolizine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxymethyl-substituted intermediates with suitable reagents to form the pyrrolizine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolizine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrrolizine ring .

Comparison with Similar Compounds

Uniqueness: 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other pyrrolizine derivatives and makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

113963-36-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

7-(ethoxymethyl)-2,3-dihydropyrrolizin-1-one

InChI

InChI=1S/C10H13NO2/c1-2-13-7-8-3-5-11-6-4-9(12)10(8)11/h3,5H,2,4,6-7H2,1H3

InChI Key

NTULMWBHQQDSNT-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C2C(=O)CCN2C=C1

Origin of Product

United States

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